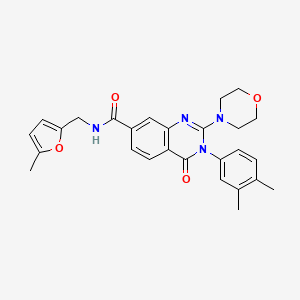
3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H28N4O4 and its molecular weight is 472.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,4-dimethylphenyl)-N-((5-methylfuran-2-yl)methyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family, known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight : 368.43 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound targets specific enzymes and pathways involved in cancer cell growth. For instance, it has been noted to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value ranging from 10 to 20 µM .
- Another study reported its effectiveness against prostate cancer cells (PC-3), showing a dose-dependent reduction in cell viability .
Antibacterial Activity
The compound also exhibits antibacterial properties, making it a candidate for further research in infectious diseases.
- Inhibition Studies : Laboratory tests indicated that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than 50 µg/mL .
-
Comparative Analysis :
- Compared to standard antibiotics like penicillin and tetracycline, this compound showed superior activity against certain resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural components. Studies suggest that:
- The presence of bulky groups like dimethylphenyl enhances anticancer activity.
- Substituents such as furan rings contribute to both anticancer and antibacterial properties by affecting solubility and binding affinity to target proteins .
Research Findings
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[(5-methylfuran-2-yl)methyl]-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-17-4-7-21(14-18(17)2)31-26(33)23-9-6-20(25(32)28-16-22-8-5-19(3)35-22)15-24(23)29-27(31)30-10-12-34-13-11-30/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWYLBYQJWBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(O4)C)N=C2N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














